molecular formula C24H30N4OS B12172368 6-Methyl-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

6-Methyl-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B12172368
M. Wt: 422.6 g/mol
InChI Key: LOXCEEBVXLLXCA-UHFFFAOYSA-N
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Description

Crystal System and Space Group

  • Crystal system : Monoclinic (common for similar derivatives).
  • Space group : P12$$_{1}$$/n1, with unit cell parameters:
    • a = 13.815 Å, b = 10.555 Å, c = 17.808 Å.
    • β = 111.23°, V = 2420.3 Å$$^{3}$$.

Bond Lengths and Angles

  • Sulfur-Carbon bonds : 1.728–1.745 Å (thieno ring).
  • Piperazine N–C bonds : 1.45–1.49 Å, indicating sp$$^{3}$$ hybridization.
  • Phenoxy C–O bond : 1.365 Å, characteristic of ether linkages.

Table 2: Selected Crystallographic Parameters

Parameter Value (Å/°)
S(1)–C(1) 1.728–1.745
C(17)–O(1) 1.365
Piperazine N–C 1.45–1.49
Dihedral angle (pyrimidine-phenoxy) 85.2°

The tetrahydrobenzothieno ring adopts a boat conformation, while the piperazine-phenoxyethyl chain exhibits torsional flexibility. Hydrogen bonding between the phenolic -OH and pyrimidine nitrogen stabilizes the crystal lattice.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^{1}$$H NMR (400 MHz, CDCl$$_{3}$$) :

    • Thienopyrimidine NH : δ 8.54 (s, 1H).
    • Piperazine protons : δ 2.88 (m, 4H, N–CH$${2}$$) and δ 3.45 (m, 4H, N–CH$${2}$$).
    • Phenoxy aromatic protons : δ 6.75–7.25 (m, 4H).
    • Tetrahydro ring protons : δ 1.70–2.90 (m, 8H, cyclohexene).
  • $$^{13}$$C NMR :

    • Thienopyrimidine C-2 : δ 158.9 ppm.
    • Piperazine carbons : δ 45.1 (N–CH$${2}$$), δ 51.3 (N–CH$${2}$$).
    • Phenoxy carbons : δ 115.4–154.1 (aromatic).

Infrared (IR) Spectroscopy

  • N–H stretch : 3320 cm$$^{-1}$$ (thienopyrimidine NH).
  • C–O–C asymmetric stretch : 1245 cm$$^{-1}$$ (phenoxy group).
  • C–S stretch : 685 cm$$^{-1}$$ (thieno ring).

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 382.2 [M+H]$$^{+}$$ (calculated for C$${21}$$H$${26}$$N$$_{4}$$OS).
  • Key fragments :
    • m/z 246.1 (loss of piperazine-phenoxyethyl chain).
    • m/z 154.0 (tetrahydrobenzothienopyrimidine core).

Comparative Analysis with Related Benzothienopyrimidine Derivatives

Table 3: Structural and Functional Comparisons

Compound Core Structure Substituents Key Differences
6-Ethyl-4-(4-methylpiperazinyl)thieno[2,3-d]pyrimidine Non-hydrogenated thienopyrimidine Ethyl, 4-methylpiperazine Less rigid core; higher solubility
5,6-Dimethyl-4-piperazinylthieno[2,3-d]pyrimidine Non-hydrogenated thienopyrimidine Dimethyl, piperazine Enhanced steric hindrance
Target compound Tetrahydrobenzothienopyrimidine 6-Methyl, phenoxyethyl-piperazine Improved planar stability; H-bonding capacity

Key Observations:

  • Hydrogenation Effects : The tetrahydro core in the target compound reduces aromaticity, enhancing conformational rigidity compared to non-hydrogenated analogs.
  • Substituent Impact : The phenoxyethyl-piperazine chain improves lipid solubility, potentially enhancing blood-brain barrier penetration relative to simpler piperazine derivatives.
  • Spectroscopic Divergence : The tetrahydro ring’s protons produce distinct δ 1.70–2.90 multiplet signals absent in non-hydrogenated derivatives.

Properties

Molecular Formula

C24H30N4OS

Molecular Weight

422.6 g/mol

IUPAC Name

6-methyl-4-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C24H30N4OS/c1-17-3-6-19(7-4-17)29-14-13-27-9-11-28(12-10-27)23-22-20-15-18(2)5-8-21(20)30-24(22)26-16-25-23/h3-4,6-7,16,18H,5,8-15H2,1-2H3

InChI Key

LOXCEEBVXLLXCA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CCOC5=CC=C(C=C5)C

Origin of Product

United States

Preparation Methods

Synthesis of 4-[2-(4-Methylphenoxy)ethyl]piperazine

The side chain is prepared by reacting piperazine with 2-(4-methylphenoxy)ethyl chloride. A two-step protocol is employed:

  • Williamson Ether Synthesis : 4-Methylphenol is treated with 1,2-dibromoethane in NaOH/ethanol to yield 2-(4-methylphenoxy)ethyl bromide.

  • Nucleophilic Substitution : Piperazine (1.5 equiv) reacts with the bromide in acetonitrile at 60°C for 24 hours, yielding 4-[2-(4-methylphenoxy)ethyl]piperazine.

Yield : 72–78% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Coupling to the Benzothienopyrimidine Core

The piperazine side chain is introduced via nucleophilic aromatic substitution. The methylated core is treated with 4-[2-(4-methylphenoxy)ethyl]piperazine (1.2 equiv) in DMF at 100°C for 18 hours. Potassium iodide (KI) is added to facilitate the displacement of a leaving group (e.g., chlorine) at position 4 of the pyrimidine ring.

Critical parameters :

  • Solvent : DMF enhances nucleophilicity of the piperazine nitrogen.

  • Temperature : Prolonged heating ensures complete substitution.

  • Yield : 65–70% for analogous piperazinyl derivatives.

Reaction Optimization and Scalability

Acid Hydrolysis for Byproduct Removal

Residual amines (e.g., unreacted piperazine) are removed via acid hydrolysis. Treating the crude product with 2 M H₂SO₄ at 80°C for 2 hours protonates unreacted amines, enabling aqueous extraction. This step increases purity from ~75% to >95%.

Recrystallization and Characterization

The final compound is recrystallized from ethanol/water (3:1) to afford pale-yellow crystals. Purity is confirmed via:

  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water = 70:30).

  • Mass Spectrometry : [M+H]⁺ = 451.2 m/z (calculated: 451.2).

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)
Core SynthesisPOCl₃, formamide, 100°C, 6 h68–7590
MethylationCH₃I, K₂CO₃, DMF, 80°C, 12 h8588
Piperazine Coupling4-[2-(4-Me-phenoxy)ethyl]piperazine, DMF, 18 h65–7075
Acid HydrolysisH₂SO₄, 80°C, 2 h>95

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitution at position 2 of the pyrimidine is minimized by using a bulky leaving group (e.g., bromine).

  • Piperazine Solubility : Pre-activating piperazine with HCl in ethanol improves reactivity.

  • Byproduct Formation : Excess methyl iodide leads to dimethylation byproducts; stoichiometric control is critical .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

6-Methyl-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a lead compound for the development of new drugs.

    Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Methyl-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Impact of Piperazine vs. Piperidine Substituents

  • Piperazine Derivatives (4c, Target Compound): The piperazine ring introduces basicity and hydrogen-bonding capacity, enhancing solubility in polar solvents.
  • Piperidine Derivative (4d) : The saturated piperidine ring in 4d reduces polarity compared to piperazine, leading to lower aqueous solubility but higher crystallinity (mp = 142–143°C vs. 134–135°C for 4c) .

Role of Hydrazino and Pyrazolyl Groups

  • Hydrazino Derivative (5): Serves as a versatile intermediate for synthesizing Schiff bases (e.g., 6a–c). Its high melting point (175°C) reflects strong intermolecular hydrogen bonding .
  • Pyrazolyl Derivative (6a) : The pyrazole ring enables π-π stacking interactions with biological targets, as seen in kinase inhibitors. Its high melting point (220°C) correlates with extended conjugation .

Pharmacological Potential of Structural Analogs

  • EGFR Inhibition (5d): The benzene-1,4-diamine substituent in 5d confers potent EGFR inhibitory activity (IC₅₀ = 0.28 µM), suggesting the target compound’s piperazine-phenoxyethyl chain could be optimized for similar kinase targeting .

Electron-Withdrawing vs. Electron-Donating Groups

  • 3,4-Dichlorophenyl Substituent (): Electron-withdrawing chlorine atoms enhance binding to serotonin and dopamine receptors, whereas the target compound’s 4-methylphenoxy group (electron-donating) may favor different receptor interactions .

Biological Activity

6-Methyl-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is a complex organic compound belonging to the thieno-pyrimidine family. Its unique structural features, including a tetrahydrobenzothieno moiety and piperazine substituents, suggest significant pharmacological potential. This article explores the biological activity of this compound, focusing on its pharmacodynamics, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H30N4OSC_{24}H_{30}N_{4}OS, indicating a substantial molecular weight and complexity. The structure integrates several functional groups that enhance its biological activity.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC24H30N4OS
Molecular Weight430.58 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

The compound exhibits multiple mechanisms of action that contribute to its biological effects:

  • Receptor Binding : It shows high affinity for various receptors, particularly dopamine receptors (D2 and D3), which are crucial in neuropharmacology.
  • Antioxidant Activity : Preliminary studies indicate that it may exhibit antioxidant properties, potentially reducing oxidative stress in neuronal tissues.
  • Neuroprotective Effects : The compound has been investigated for its potential in treating neurodegenerative diseases such as Parkinson's disease (PD) through its ability to modulate dopamine receptor activity.

Pharmacological Studies

Recent studies have highlighted the compound's efficacy in various biological assays:

  • Dopamine Receptor Agonism : In vitro assays demonstrated that the compound acts as a potent agonist for both D2 and D3 receptors, with EC50 values in the low nanomolar range (e.g., 1.58 nM for D3 receptor) .
  • Neuroprotective Effects : Animal models of PD have shown that administration of the compound can reverse locomotor deficits induced by neurotoxins .
  • Antioxidant Properties : The compound has been shown to scavenge free radicals effectively, suggesting a role in mitigating oxidative damage .

Study 1: Neuroprotective Efficacy in PD Models

A study conducted on reserpinized rats demonstrated that 6-Methyl-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine significantly improved motor function. The results indicated a marked increase in rotational behavior and locomotion compared to control groups treated with saline.

Study 2: Binding Affinity Analysis

A comprehensive binding study assessed the compound's affinity for dopamine receptors using radiolabeled ligands. Results confirmed that the compound binds effectively to both D2 and D3 receptors with comparable potency to established agonists like ropinirole .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing the benzothieno[2,3-d]pyrimidine core, and how can reaction conditions be optimized?

  • Methodology: The core structure is typically synthesized via multi-step reactions involving cyclization of thiophene derivatives with pyrimidine precursors. For example, 4-chloro intermediates (e.g., 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine) are pivotal for introducing substituents like piperazine via nucleophilic substitution. Optimization involves:

  • Temperature control: Reactions often require reflux in ethanol or THF (60–80°C) to enhance yield .
  • Catalyst selection: Use of triethylamine or NaH to deprotonate amines during coupling .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >70% purity .

Q. Which analytical techniques are most reliable for structural confirmation?

  • Methodology:

  • NMR spectroscopy: 1^1H and 13^13C NMR identify substituents (e.g., piperazine protons at δ 2.5–3.5 ppm, aromatic protons in benzothieno rings at δ 7.0–8.0 ppm) .
  • Mass spectrometry: APCI-MS or ESI-MS confirms molecular weight (e.g., [M+H]+ peaks for C₂₄H₃₀N₄OS: calc. 422.2, observed 423.1) .
  • IR spectroscopy: Detects functional groups (e.g., C-N stretches at 1250–1350 cm⁻¹, S-C in thiophene at 650–750 cm⁻¹) .

Q. How can researchers troubleshoot low yields during piperazine coupling?

  • Methodology:

  • Solvent polarity: Use polar aprotic solvents (DMF, DMSO) to stabilize transition states .
  • Stoichiometry: Excess piperazine (1.5–2 eq.) ensures complete substitution of chloro groups .
  • Reaction time: Extended durations (24–48 hrs) may be needed for sterically hindered piperazines .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. kinase inhibition)?

  • Methodology:

  • Comparative assays: Test the compound in parallel against Gram-positive bacteria (e.g., S. aureus) and kinase targets (e.g., EGFR) under standardized conditions .
  • Structural analogs: Synthesize derivatives with modified substituents (e.g., replacing 4-methylphenoxy with fluorophenyl) to isolate structure-activity relationships (SAR) .
  • Dose-response analysis: Perform IC₅₀/EC₅₀ studies to differentiate off-target effects .

Q. How can computational modeling guide the design of derivatives targeting specific receptors?

  • Methodology:

  • Molecular docking: Use AutoDock Vina to predict binding poses in EGFR (PDB ID: 1M17) or bacterial topoisomerase IV . Focus on piperazine’s role in hydrogen bonding with active-site residues (e.g., Asp831 in EGFR) .
  • MD simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) to prioritize derivatives with low RMSD (<2 Å) .

Q. What experimental approaches validate the compound’s role in inhibiting Shiga toxin trafficking?

  • Methodology:

  • Cell-based assays: Use HeLa cells infected with Shiga toxin (Stx1) and measure intracellular toxin accumulation via fluorescence microscopy .
  • Co-localization studies: Track toxin movement with lysosomal markers (e.g., LAMP1) to confirm disruption of retrograde transport .
  • Control experiments: Compare with Exo2 (a known inhibitor) to benchmark potency .

Q. How can researchers address impurities in final products (e.g., residual solvents or byproducts)?

  • Methodology:

  • HPLC analysis: Use C18 columns (acetonitrile/water gradient) to detect impurities >0.1% .
  • Recrystallization: Optimize solvent mixtures (e.g., ethanol/dichloromethane) to remove polar byproducts .
  • Regulatory compliance: Follow ICH Q3C guidelines for residual solvents (e.g., limit for DMF: 880 ppm) .

Key Recommendations for Researchers

  • SAR Studies: Prioritize modifications at the piperazine and phenoxy groups to enhance selectivity .
  • Data Reproducibility: Validate synthetic protocols across ≥3 independent batches .
  • Collaborative Workflows: Integrate synthetic chemistry with computational biology to accelerate lead optimization .

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